molecular formula C11H9N5OS B2615980 3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one CAS No. 5181-23-7

3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one

Cat. No.: B2615980
CAS No.: 5181-23-7
M. Wt: 259.29 g/mol
InChI Key: UHNUBJCDTQZKAY-SDNWHVSQSA-N
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Description

3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one is a heterocyclic compound that features a unique combination of phenyl, triazole, and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one typically involves the reaction of 4-amino-1,2,4-triazole with phenyl isothiocyanate, followed by cyclization with chloroacetic acid. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one involves its interaction with various molecular targets. For example, in its role as an antimicrobial agent, it can inhibit the synthesis of essential proteins in bacteria and fungi. As an anticancer agent, it may inhibit enzymes involved in cell proliferation pathways, leading to apoptosis of cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-salicylideneamino-1,2,4-triazole
  • N-salicylidene-4-amino-1,2,4-triazole
  • salicylidene-4-amino-1,2,4-triazole

Uniqueness

What sets 3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one apart from similar compounds is its unique combination of phenyl, triazole, and thiazole rings, which confer distinct chemical and biological properties

Biological Activity

3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one is a heterocyclic compound that has garnered interest due to its diverse biological activities. This compound, characterized by its unique triazole and thiazole moieties, has shown potential in various pharmacological applications, particularly in antibacterial and antifungal activities.

  • Molecular Formula : C11H9N5OS
  • Molecular Weight : 249.28 g/mol
  • CAS Number : 9619306

Antibacterial Activity

Research indicates that derivatives of 1,2,4-triazole exhibit significant antibacterial properties. In a study focusing on various triazole derivatives, compounds similar to this compound demonstrated effective inhibition against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.125 to 64 μg/mL against common pathogens such as E. coli, B. subtilis, and P. aeruginosa .

Antifungal Activity

The compound also exhibits antifungal properties, with studies showing effectiveness against fungal strains comparable to established antifungals like fluconazole. The presence of the triazole ring is crucial for this activity, as it enhances the compound's ability to disrupt fungal cell membranes .

Anti-inflammatory and Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Research suggests that certain derivatives can inhibit inflammatory pathways effectively . Furthermore, compounds containing the thiazolidinone structure have shown promise in anticancer studies by inducing apoptosis in cancer cells and inhibiting tumor growth .

Structure-Activity Relationship (SAR)

The biological activity of triazole and thiazole derivatives is often influenced by their structural components. Key findings include:

  • Substituents on the Phenyl Ring : Variations in substituents can significantly alter antibacterial potency. For instance, halogenated phenyl groups tend to enhance activity against Gram-positive bacteria .
  • Triazole Positioning : The position of the triazole moiety affects both antibacterial and antifungal activities. Compounds with specific substitutions at the N-position of the triazole ring have shown improved efficacy .

Case Studies

  • Antibacterial Efficacy : A study evaluated several triazole derivatives against Staphylococcus aureus and reported MIC values as low as 5 µg/mL for some compounds, indicating strong antibacterial potential comparable to conventional antibiotics .
  • Antifungal Activity : Another investigation demonstrated that a series of triazole-thiazolidinone hybrids exhibited antifungal activity against Candida albicans, with MIC values ranging from 16 to 32 µg/mL .

Properties

CAS No.

5181-23-7

Molecular Formula

C11H9N5OS

Molecular Weight

259.29 g/mol

IUPAC Name

(2E)-3-phenyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H9N5OS/c17-10-6-18-11(14-15-7-12-13-8-15)16(10)9-4-2-1-3-5-9/h1-5,7-8H,6H2/b14-11+

InChI Key

UHNUBJCDTQZKAY-SDNWHVSQSA-N

SMILES

C1C(=O)N(C(=NN2C=NN=C2)S1)C3=CC=CC=C3

Isomeric SMILES

C1C(=O)N(/C(=N\N2C=NN=C2)/S1)C3=CC=CC=C3

Canonical SMILES

C1C(=O)N(C(=NN2C=NN=C2)S1)C3=CC=CC=C3

solubility

not available

Origin of Product

United States

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